molecular formula C9H13N3O2 B1400757 2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid CAS No. 1150644-40-8

2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid

Cat. No. B1400757
M. Wt: 195.22 g/mol
InChI Key: JLSVUOBRBCSYDR-UHFFFAOYSA-N
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Description

The compound “2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid” is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as nucleic acids . The isopropylamino group attached to the pyrimidine ring could potentially alter its properties and interactions .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve reactions typical of pyrimidines and amines. For example, the isopropylamine part could be synthesized from isopropyl alcohol and ammonia . The pyrimidine ring could be synthesized through various methods, including the Biginelli reaction .


Chemical Reactions Analysis

As a derivative of pyrimidine and an amine, this compound could exhibit reactions typical of these groups. For example, it might undergo protonation, alkylation, acylation, and condensation with carbonyls .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the isopropylamino group could make it a weak base and potentially soluble in water .

Scientific Research Applications

Synthesis and Reactivity

  • Research has explored the synthesis of various fluoropyrimidines from aminopyrimidines in fluoroboric acid, indicating potential applications in synthesizing similar compounds like 2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid (Brown & Waring, 1974).
  • Studies on the Dimroth rearrangement of amino-4-methylpyrimidine derivatives suggest potential routes for chemical transformations of similar compounds, potentially including 2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid (Brown & Paddon-Row, 1967).

Medicinal Chemistry Applications

  • Research in medicinal chemistry has explored the synthesis of aza analogs of 4-aminomethylbenzoic acid, which may be relevant to the synthesis and study of 2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid and its derivatives (Isoda et al., 1980).

Supramolecular Chemistry

  • Investigations in supramolecular chemistry have studied hydrogen bonding interactions involving amino-4-methylpyrimidine, which may be relevant for understanding the interactions of 2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid in various chemical environments (Mahapatra et al., 2011).

Antimicrobial Applications

  • A study has been conducted on the synthesis and antimicrobial evaluation of certain pyrimidine-carboxylic acids, indicating potential antimicrobial applications of similar compounds, possibly including 2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid (Shastri, 2019).

Crystal Structure Prediction

  • Research on the intermolecular interactions between carboxylates, pyridine, and pyrimidine heterocycles, such as 2-amino-4-methylpyrimidine, offers insights that could aid in predicting the crystal structure of compounds like 2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid (Collins et al., 2010).

Future Directions

The potential applications and future directions for this compound would depend on its properties and interactions. For instance, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

6-methyl-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-5(2)10-9-11-6(3)4-7(12-9)8(13)14/h4-5H,1-3H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSVUOBRBCSYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isopropylamino)-6-methylpyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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